1,6-Di-O-(benzenesulfonyl)hexitol
Description
1,6-Di-O-(benzenesulfonyl)hexitol is a hexitol derivative functionalized with benzenesulfonyl groups at the 1 and 6 positions. Hexitols, such as glucitol (sorbitol), are six-carbon sugar alcohols, and sulfonylation introduces sulfonate ester groups, enhancing reactivity and utility in organic synthesis. This compound is synthesized via sulfonation of hexitols using benzenesulfonyl chloride (TsCl) under controlled conditions, typically in dichloromethane (DCM) with triethylamine (Et₃N) as a base . Its structure renders it valuable as an intermediate in pharmaceuticals, polymers, and materials science.
Properties
CAS No. |
6331-08-4 |
|---|---|
Molecular Formula |
C18H22O10S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[6-(benzenesulfonyloxy)-2,3,4,5-tetrahydroxyhexyl] benzenesulfonate |
InChI |
InChI=1S/C18H22O10S2/c19-15(11-27-29(23,24)13-7-3-1-4-8-13)17(21)18(22)16(20)12-28-30(25,26)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI Key |
RNFVCBBGDQMRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=CC=C2)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di-O-(benzenesulfonyl)hexitol typically involves the reaction of hexitol with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective sulfonylation at the 1 and 6 positions. The general reaction scheme is as follows:
- Dissolve hexitol in a suitable solvent such as dichloromethane.
- Add benzenesulfonyl chloride to the solution.
- Introduce a base, such as triethylamine, to the reaction mixture to facilitate the sulfonylation reaction.
- Stir the reaction mixture at a controlled temperature, typically around room temperature, for several hours.
- Purify the product by recrystallization or chromatography to obtain 1,6-Di-O-(benzenesulfonyl)hexitol in high yield and purity .
Industrial Production Methods
Industrial production of 1,6-Di-O-(benzenesulfonyl)hexitol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The purification process may involve additional steps such as distillation and filtration to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,6-Di-O-(benzenesulfonyl)hexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted hexitol compounds .
Scientific Research Applications
1,6-Di-O-(benzenesulfonyl)hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,6-Di-O-(benzenesulfonyl)hexitol involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Key Functional Groups | Molecular Features |
|---|---|---|
| 1,6-Di-O-(benzenesulfonyl)hexitol | Two benzenesulfonyl esters, hydroxyl groups | High hydrophobicity (log Pow ~3.5–4.0*) |
| 1,6-Hexanediol | Two hydroxyl groups | Linear diol; log Pow ~0.2 (calculated) |
| 1,6-Thioanhydro-D-glucitol | Thioether ring, hydroxyl groups | Sulfur-containing cyclic structure |
*Estimated based on benzenesulfonyl chloride’s log Pow (2.94) and additive effects of two sulfonyl groups.
Key Observations :
- Hydrophobicity : The benzenesulfonyl groups significantly increase hydrophobicity compared to 1,6-hexanediol, which is water-soluble due to its diol structure .
- Reactivity : Sulfonate esters in 1,6-di-O-(benzenesulfonyl)hexitol are susceptible to nucleophilic displacement, making it reactive in cross-coupling or polymerization reactions. In contrast, 1,6-thioanhydro-D-glucitol’s thioether ring enables participation in redox or ring-opening reactions .
Key Differences :
- Sulfonation vs. Acylation : 1,6-Di-O-(benzenesulfonyl)hexitol uses sulfonating agents (TsCl), whereas N-(6-mercaptohexyl)benzamide employs acyl chlorides (e.g., benzoyl chloride) .
- Cyclization : Thioanhydro derivatives require sulfur-containing reagents and cyclization steps, distinct from linear sulfonate esters .
Stability and Reactivity
Safety Notes:
Research Findings :
- Sulfonated hexitols exhibit superior leaving-group ability compared to acetylated analogs, enabling efficient glycosidic bond formation .
- Thioanhydro derivatives demonstrate unique conformational flexibility due to sulfur’s larger atomic radius, influencing their stereochemical outcomes in synthesis .
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